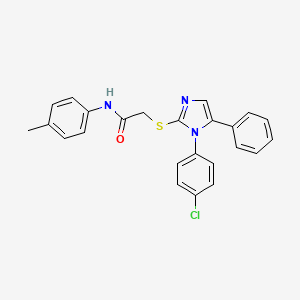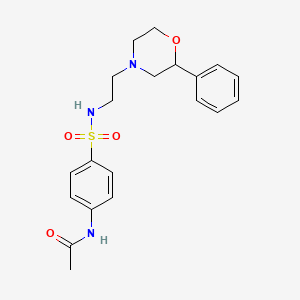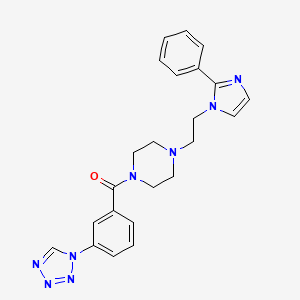
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a tetrazole ring, a phenyl ring, an imidazole ring, and a piperazine ring. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom. Imidazoles are organic compounds that contain a five-membered ring of two nitrogen atoms and three carbon atoms. Piperazines are organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of multiple nitrogen atoms could lead to the formation of hydrogen bonds, which could influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the tetrazole ring might undergo reactions typical of other aromatic compounds, such as electrophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of multiple nitrogen atoms could make the compound more polar, influencing its solubility in different solvents .
Scientific Research Applications
Synthesis and Characterization
- A study by Rajkumar et al. (2014) discusses the synthesis of compounds related to the chemical , emphasizing their potential for antimicrobial studies. These compounds were characterized using various spectroscopic methods and evaluated for their antimicrobial potential (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antimicrobial and Antifungal Activities
- Gan, Fang, and Zhou (2010) synthesized a series of azole-containing piperazine derivatives, including compounds structurally similar to the one mentioned, and evaluated their antibacterial, antifungal, and cytotoxic activities. These compounds showed moderate to significant activities in these areas (Gan, Fang, & Zhou, 2010).
- Another study by Narasimhan et al. (2011) synthesized similar compounds and evaluated them for antimicrobial and antimycobacterial activities, finding that some compounds were as effective as standard drugs in these applications (Narasimhan, Sharma, Kumar, Yogeeswari, & Sriram, 2011).
Crystal Structure Analysis
- Wang et al. (2017) synthesized and characterized compounds including bis(4-(1H-imidazol-1-yl) phenyl)methanone, providing insights into the crystal structures of these compounds and their potential applications in creating three-dimensional networks in crystal structures (Wang, Sun, Zhang, & Sun, 2017).
Enzyme Inhibitory Activity
- Cetin et al. (2021) designed and evaluated derivatives for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These derivatives showed promising results, indicating potential applications in enzyme inhibition (Cetin, Türkan, Bursal, & Murahari, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N8O/c32-23(20-7-4-8-21(17-20)31-18-25-26-27-31)30-15-12-28(13-16-30)11-14-29-10-9-24-22(29)19-5-2-1-3-6-19/h1-10,17-18H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSRUCQSLVLYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Chlorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2431188.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2431190.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2431191.png)
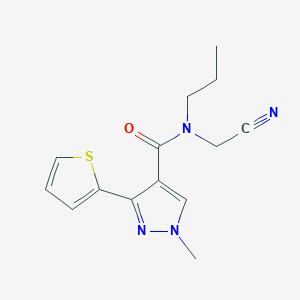
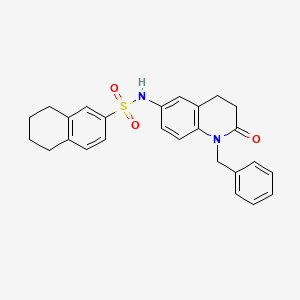
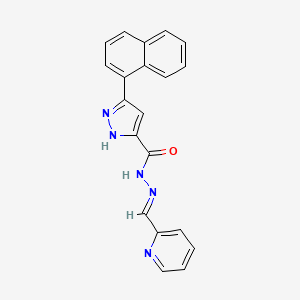
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2431203.png)

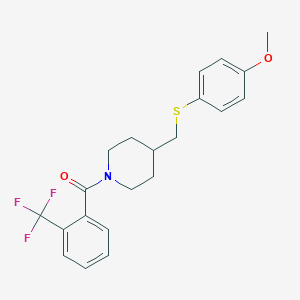

![2-((4-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431207.png)
